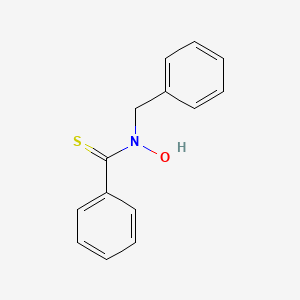
Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C14H13NOS. It is known for its unique structure, which includes a benzenecarbothioamide core with an N-hydroxy and N-(phenylmethyl) substitution. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- typically involves the reaction of hydroxamic acids with Lawesson’s reagent. This reaction is known to produce thiohydroxamic acids, although the yield can be affected by the presence of bulky acyl and/or N-substituents . Another method involves the S-alkylation of N-alkylthiohydroxamic acids with methyl or ethyl iodide, followed by basification of the resulting hydroiodide salts .
Industrial Production Methods: While specific industrial production methods for Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the N-hydroxy and N-(phenylmethyl) groups.
Common Reagents and Conditions: Common reagents used in the reactions of Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- include Lawesson’s reagent for thionation, methyl or ethyl iodide for S-alkylation, and various oxidizing and reducing agents for other transformations .
Major Products Formed: The major products formed from the reactions of Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- depend on the specific reaction conditions. For example, thionation reactions produce thiohydroxamic acids, while S-alkylation reactions yield alkylated thiohydroxamic acids .
Scientific Research Applications
Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- has several applications in scientific research. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions. In biology, it is studied for its potential as an enzyme inhibitor and its effects on cellular processes .
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- include other thiohydroxamic acids and N-hydroxy derivatives. Examples include N-hydroxyphthalimide and various N-hydroxybenzotriazole derivatives .
Uniqueness: What sets Benzenecarbothioamide, N-hydroxy-N-(phenylmethyl)- apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for research in various fields, including chemistry and biology .
Properties
CAS No. |
95096-10-9 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-benzyl-N-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c16-15(11-12-7-3-1-4-8-12)14(17)13-9-5-2-6-10-13/h1-10,16H,11H2 |
InChI Key |
ODICBYUPKZRFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=S)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
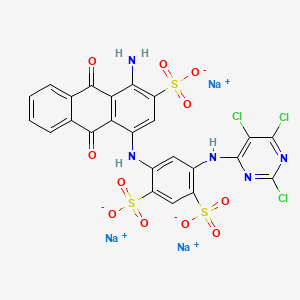
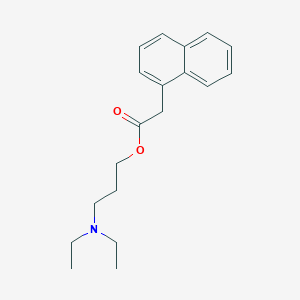
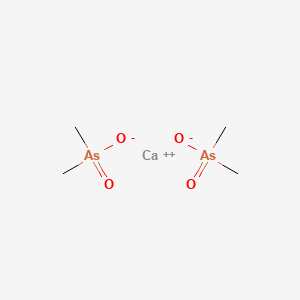
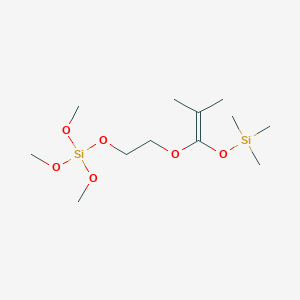
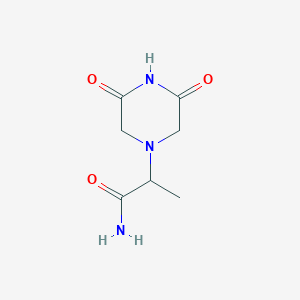
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
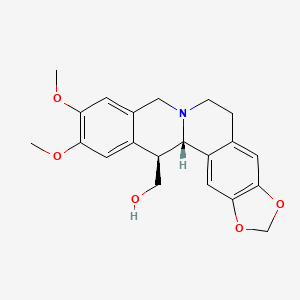
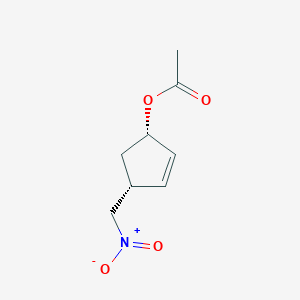

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
